molecular formula C14H23BN2O3 B1398948 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid CAS No. 1313736-64-9

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Cat. No. B1398948
CAS RN: 1313736-64-9
M. Wt: 278.16 g/mol
InChI Key: ZHBUSQYKDMIUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C14H23BN2O3 . It is related to other compounds such as “4-(2-(1 H -Pyrazol-1-yl)ethoxy)phenylboronic acid” and "4- (4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester" .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethoxy group and a piperazine ring . The molecular weight is 278.15 .

Scientific Research Applications

Pharmaceutical Research

Compounds with structures similar to “4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid” have been explored for their potential as atypical antipsychotic agents . These compounds are designed to target specific receptors in the brain to treat conditions like schizophrenia .

Molecular Docking Studies

Related compounds have been used in molecular docking studies to understand protein-ligand interactions, which is crucial for the development of new drugs and therapeutic agents .

Safety and Hazards

There is limited information available on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUSQYKDMIUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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